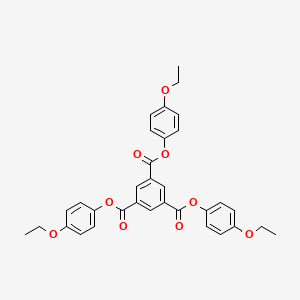

Tris(4-ethoxyphenyl) benzene-1,3,5-tricarboxylate

Description

Properties

CAS No. |

915289-17-7 |

|---|---|

Molecular Formula |

C33H30O9 |

Molecular Weight |

570.6 g/mol |

IUPAC Name |

tris(4-ethoxyphenyl) benzene-1,3,5-tricarboxylate |

InChI |

InChI=1S/C33H30O9/c1-4-37-25-7-13-28(14-8-25)40-31(34)22-19-23(32(35)41-29-15-9-26(10-16-29)38-5-2)21-24(20-22)33(36)42-30-17-11-27(12-18-30)39-6-3/h7-21H,4-6H2,1-3H3 |

InChI Key |

KIPYNPVQPLMNBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)C(=O)OC3=CC=C(C=C3)OCC)C(=O)OC4=CC=C(C=C4)OCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Tris(4-ethoxyphenyl) benzene-1,3,5-tricarboxylate typically involves a multi-step process. One common method includes the esterification of benzene-1,3,5-tricarboxylic acid with 4-ethoxyphenol in the presence of a catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Tris(4-ethoxyphenyl) benzene-1,3,5-tricarboxylate undergoes various chemical reactions, including:

Esterification: The formation of ester bonds between the carboxyl groups and ethoxyphenyl groups.

Substitution Reactions: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reagents used.

Common reagents for these reactions include strong acids or bases for esterification and substitution, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tris(4-ethoxyphenyl) benzene-1,3,5-tricarboxylate has several scientific research applications:

Materials Science: Used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Organic Chemistry: Serves as a building block for the synthesis of more complex organic molecules.

Biological Research: Investigated for its potential use in drug delivery systems and as a component in bioactive compounds.

Industrial Applications: Employed in the production of high-performance coatings and adhesives.

Mechanism of Action

The mechanism of action of Tris(4-ethoxyphenyl) benzene-1,3,5-tricarboxylate involves its ability to form stable ester bonds and undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in materials science, the compound’s ability to form cross-linked networks enhances the mechanical properties of polymers .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key features of tris(4-ethoxyphenyl) BTC with related compounds:

Key Differences and Implications

Substituent Effects: Ethoxy vs. Hydroxyl: The ethoxy groups in tris(4-ethoxyphenyl) BTC reduce polarity compared to T1, making it more compatible with hydrophobic matrices. This could enhance its utility in drug delivery systems or as a functional monomer in molecular imprinting . Unsubstituted BTC in MOFs: Cu-BTC and Fe-BTC lack organic substituents, enabling coordination with metal ions (e.g., Cu²⁺, Fe³⁺) to form rigid porous frameworks. The ethoxy derivative’s bulkier substituents may hinder framework formation but could allow post-synthetic modification of pore surfaces .

Thermal and Chemical Stability: Cu-BTC exhibits exceptional thermal stability (up to 240°C) due to strong metal-carboxylate bonds . Tris(4-ethoxyphenyl) BTC is expected to have lower thermal stability than Cu-BTC but higher than T1, as ether linkages (ethoxy) are more stable than phenolic –OH groups .

Applications: Gas Storage: Fe-BTC and Cu-BTC adsorb hydrogen and methane via interactions with exposed metal sites and pore surfaces . The ethoxy derivative’s non-porous nature limits direct gas storage but may serve as a precursor for functionalized MOFs. Antioxidant Activity: T1’s hydroxyl groups enable radical scavenging, a property less pronounced in the ethoxy analog due to reduced hydrogen-bonding capacity .

Research Findings

- Hydrogen Interaction in Fe-BTC vs. Cu-BTC : INS spectroscopy reveals that both Fe-BTC and Cu-BTC adsorb hydrogen via interactions with metal centers and pore-confined HD molecules. However, Fe-BTC shows stronger metal-HD interactions, suggesting tunable storage capacities based on metal choice .

- MOF Functionalization : The ethoxy groups in tris(4-ethoxyphenyl) BTC could mimic the –OC₃H₇ and –OC₅H₁₁ functionalities in isoreticular MOFs, which expand pore sizes and modify surface chemistry for targeted adsorption .

Biological Activity

Tris(4-ethoxyphenyl) benzene-1,3,5-tricarboxylate is a synthetic organic compound notable for its unique structural properties and potential biological applications. This compound features a central benzene ring with three 4-ethoxyphenyl groups, each attached to a carboxylate group. Its design allows for significant interactions with biological molecules, particularly DNA, which is crucial for its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C27H30O6. The ethoxy substituents enhance the solubility and stability of the compound in various solvents, making it suitable for diverse applications in organic chemistry and materials science.

| Property | Value |

|---|---|

| Molecular Formula | C27H30O6 |

| Molecular Weight | 450.53 g/mol |

| Solubility | Soluble in organic solvents |

| Structure Type | Tricarboxylate |

Mechanism of Biological Activity

Research indicates that this compound exhibits significant biological activity through several mechanisms:

- DNA Interaction : The compound can bind to DNA via groove binding mechanisms. This interaction can lead to the unwinding of the DNA helix, potentially disrupting normal cellular functions and leading to anticancer effects.

- Ligand Properties : As a tritopic ligand, it can coordinate with metal ions to form metal-organic frameworks (MOFs), which may enhance its biological applicability in drug delivery systems.

- Anticancer Potential : Preliminary studies suggest that this compound could serve as a lead in developing new anticancer agents due to its ability to interact with cancer cell lines .

Case Studies

- Cytotoxicity Assays : In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines including MDA-MB231 (breast cancer) and HeLa (cervical cancer). The results indicated a significant reduction in cell viability compared to control groups .

- Molecular Docking Studies : Computational methods such as molecular docking have been employed to predict the binding affinity of this compound with key proteins involved in cancer pathways like caspase-3 and p53. These studies suggest that the compound forms stable complexes with these proteins, potentially enhancing its therapeutic efficacy .

Comparative Analysis

This compound can be compared with structurally similar compounds to highlight its unique properties:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tris(4-methoxyphenyl) benzene-1,3,5-tricarboxylate | Tricarboxylic Acid | Exhibits different solubility properties |

| 1,3,5-Tris(4-carboxyphenyl)benzene | Carboxylic Acid | Known for strong DNA intercalation |

| 1,3,5-Tris(4-ethynylphenyl)benzene | Ethynyl-substituted | Different reactivity profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.